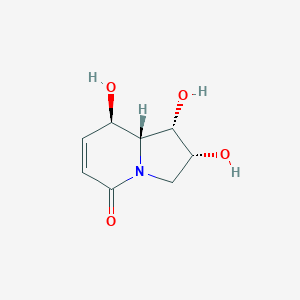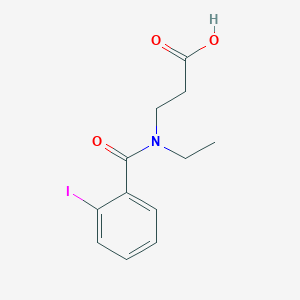![molecular formula C16H20N2O5S2 B14899010 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)
N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the furan derivative with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Methoxylation: The furan ring is then methoxylated using methanol and an acid catalyst.
Thioether formation: The final step involves the reaction of the methoxylated furan derivative with methylthioacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor by binding to its active site. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially acting as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide: can be compared with other sulfonamide-containing compounds such as:
Uniqueness
The uniqueness of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide lies in its combination of a furan ring, a sulfonamide group, and a thioether linkage, which may confer unique chemical and biological properties not found in other sulfonamide compounds.
Properties
Molecular Formula |
C16H20N2O5S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]-2-methylsulfanylacetamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-18(2)25(20,21)16-9-8-14(23-16)10-22-13-6-4-12(5-7-13)17-15(19)11-24-3/h4-9H,10-11H2,1-3H3,(H,17,19) |
InChI Key |
DEAYKBRQQISQBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=C(C=C2)NC(=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)







